molecular formula C14H18O B3022093 Cyclobutyl 2-(4-methylphenyl)ethyl ketone CAS No. 898769-52-3

Cyclobutyl 2-(4-methylphenyl)ethyl ketone

Cat. No.: B3022093
CAS No.: 898769-52-3
M. Wt: 202.29 g/mol
InChI Key: JWTWXSWBPIFSQI-UHFFFAOYSA-N
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Description

Cyclobutyl 2-(4-methylphenyl)ethyl ketone is an organic compound with the molecular formula C14H18O It is characterized by a cyclobutyl group attached to a ketone functional group, which is further connected to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutyl 2-(4-methylphenyl)ethyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclobutanone is reacted with 4-methylphenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products Formed:

    Oxidation: Cyclobutyl 2-(4-methylphenyl)acetic acid.

    Reduction: Cyclobutyl 2-(4-methylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclobutyl 2-(4-methylphenyl)ethyl ketone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl 2-(4-methylphenyl)ethyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or covalent interactions with active sites, influencing the activity of the target molecule. The cyclobutyl and 4-methylphenyl groups contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Cyclobutyl 2-(4-methylphenyl)ethyl ketone can be compared with similar compounds such as:

    Cyclobutyl 2-phenylethyl ketone: Lacks the methyl group on the phenyl ring, resulting in different chemical properties and reactivity.

    Cyclopropyl 2-(4-methylphenyl)ethyl ketone: Contains a cyclopropyl group instead of a cyclobutyl group, leading to variations in steric effects and stability.

    Cyclobutyl 2-(4-chlorophenyl)ethyl ketone: Substitutes the methyl group with a chlorine atom, altering the compound’s electronic properties and potential reactivity.

This compound stands out due to its unique combination of structural features, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-cyclobutyl-3-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-11-5-7-12(8-6-11)9-10-14(15)13-3-2-4-13/h5-8,13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTWXSWBPIFSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644155
Record name 1-Cyclobutyl-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-52-3
Record name 1-Cyclobutyl-3-(4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclobutyl-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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